molecular formula C9H17NO2 B8799197 2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid CAS No. 76193-99-2

2,2,5,5-Tetramethylpyrrolidine-3-carboxylic acid

Cat. No. B8799197
Key on ui cas rn: 76193-99-2
M. Wt: 171.24 g/mol
InChI Key: FSPTUZZVVXTEON-UHFFFAOYSA-N
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Patent
US05087752

Procedure details

2,2,5,5-tetramethyl pyrroline-3-carboxylic acid was prepared by the hydrolysis of 2,2,5,5-tetramethyl pyrroline-3-carboxamide (Frinton; recrystallized from benzene) with barium hydroxide. The acid was recrystallized from water to provide an off-white solid. The measured mp was 300 (dec.) in a sealed tube; the reported mp was 300 dec. (Pauly 1902; Rozantsev 1970).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH:6]([C:7](N)=[O:8])[CH2:5][C:4]([CH3:11])([CH3:10])[NH:3]1.[OH-:13].[Ba+2].[OH-]>>[CH3:1][C:2]1([CH3:12])[CH:6]([C:7]([OH:13])=[O:8])[CH2:5][C:4]([CH3:11])([CH3:10])[NH:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CC1C(=O)N)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acid was recrystallized from water
CUSTOM
Type
CUSTOM
Details
to provide an off-white solid

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(CC1C(=O)O)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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